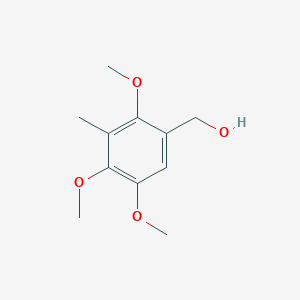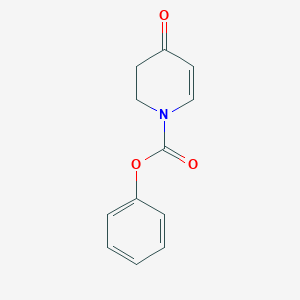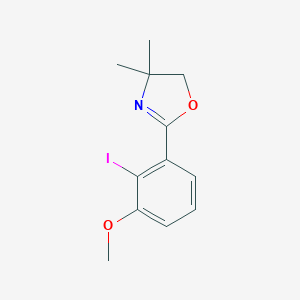
3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone, also known as DMDD, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMDD is a heterocyclic imidazolidine derivative that has shown promising results in various studies related to cancer, inflammation, and other diseases.
Mecanismo De Acción
The mechanism of action of 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the modulation of various signaling pathways that are involved in cell proliferation, survival, and apoptosis. 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has been found to activate the p53 pathway, which is a key regulator of cell cycle progression and apoptosis. 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has also been found to inhibit the NF-κB pathway, which is a major regulator of inflammation and immune response.
Biochemical and Physiological Effects:
3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has been found to have various biochemical and physiological effects on the body. 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has been found to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in inflammation and immune response. 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has also been found to enhance the expression of anti-inflammatory cytokines, which promote tissue repair and regeneration. 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has been found to have a protective effect on the liver, kidneys, and other organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has several advantages as a research compound. It is stable, easy to synthesize, and has low toxicity. 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has also been found to have good solubility in various solvents, which makes it easy to use in lab experiments. However, 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has some limitations as a research compound. It is relatively new, and its mechanism of action is not fully understood. 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone is also expensive, which may limit its use in some research studies.
Direcciones Futuras
There are several future directions for research on 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases. Another potential direction is to study the pharmacokinetics and pharmacodynamics of 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone to optimize its use in clinical settings. Additionally, further research is needed to elucidate the mechanism of action of 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone and to identify its molecular targets.
Métodos De Síntesis
3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone can be synthesized using a simple and efficient method that involves the reaction of 3,4-dimethoxybenzaldehyde with thiourea and allyl isothiocyanate. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product in high yield and purity.
Aplicaciones Científicas De Investigación
3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has been extensively studied for its potential therapeutic applications in various fields of scientific research. One of the most significant applications of 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone is in the field of cancer research, where it has shown promising results as an anti-cancer agent. 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has been found to induce apoptosis in cancer cells, inhibit tumor growth and metastasis, and enhance the efficacy of chemotherapy and radiation therapy.
Propiedades
Nombre del producto |
3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone |
|---|---|
Fórmula molecular |
C15H16N2O3S |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H16N2O3S/c1-4-7-17-14(18)11(16-15(17)21)8-10-5-6-12(19-2)13(9-10)20-3/h4-6,8-9H,1,7H2,2-3H3,(H,16,21)/b11-8- |
Clave InChI |
CVRRBRAONICUDP-FLIBITNWSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)CC=C)OC |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)CC=C)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)CC=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate](/img/structure/B303347.png)

![3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B303352.png)
![Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl-](/img/structure/B303355.png)



![N-(2-iodo-4,5-dimethoxybenzyl)-N-[(4-iodo-1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B303360.png)

![tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate](/img/structure/B303364.png)

